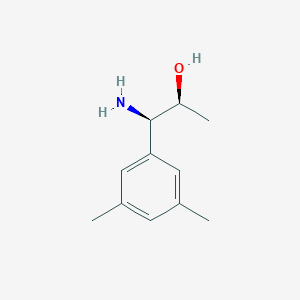
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be achieved through several methods, including asymmetric hydrogenation and chiral resolution techniques. One common method involves the asymmetric hydrogenation of a suitable precursor using a chiral catalyst such as DuPHOS Rh-catalyst or Noyori’s chiral Ru-catalyst . Another approach is the chiral epoxidation of an appropriate substrate using Jacobsen’s Mn catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation or epoxidation processes. These methods are favored due to their high enantioselectivity and efficiency. The choice of catalyst and reaction conditions is crucial to achieving the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism by which (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-phenylpropan-2-ol
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Uniqueness
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex chiral molecules.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI Key |
KEACPRDTCZCRKM-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















